molecular formula C28H38O16 B6355010 Neohesperidin dihydrochalcone hydrate;  98% CAS No. 1353853-32-3

Neohesperidin dihydrochalcone hydrate; 98%

Cat. No. B6355010
M. Wt: 630.6 g/mol
InChI Key: ATJAHQKJFSWGQW-RAGAWKGTSA-N
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Description

Neohesperidin dihydrochalcone hydrate is a flavonoid sweetening agent with potent antioxidant activity . It is an artificial sweetener that is also known for its antioxidant properties .


Synthesis Analysis

Neohesperidin dihydrochalcone (NHD) is a chalcone derivative of Neohesperidin (NHP), a citrus flavonoid . The synthesis of NHDC involves the extraction of neohesperidin from bitter orange, followed by its hydrogenation . An ultrasonic-assisted technique in ethanol aqueous solution has also been used to synthesize a water-soluble bitterness inhibitor—NHDC/glucosyl-β-cyclodextrin (G-β-CD) inclusion complex .


Molecular Structure Analysis

The molecular structure and absolute configuration of NHDC have been determined by single-crystal X-ray analysis . The crystal structure consists of two crystallographically independent molecules which differ mainly in the orientation of the isovanillyl B-ring .


Chemical Reactions Analysis

Neohesperidin dihydrochalcone undergoes various metabolic reactions in vivo, including hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation .


Physical And Chemical Properties Analysis

NHDC is a white substance not unlike powdered sugar . It has an intense sweet taste because it stimulates the sweet receptor TAS1R2 + TAS1R3 in humans . It is roughly 1500–1800 times sweeter than sugar at threshold concentrations; around 340 times sweeter than sugar .

Future Directions

NHDC has shown potential for treating diseases in the coming years, but more in vitro, in vivo, and clinical research is needed to assess its therapeutic efficacy . It is also being explored for its potential use in food processing . Further insights are needed for assessing the therapeutic efficacy of NHDC, which could modulate various therapeutic targets and signaling molecules for ameliorating various diseases .

properties

IUPAC Name

1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O15.H2O/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12;/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3;1H2/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJAHQKJFSWGQW-RAGAWKGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neohesperidin dihydrochalcone hydrate

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